

# Allyl Salicylate: A Comprehensive Technical Guide on its Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *Allyl salicylate*

Cat. No.: *B080981*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Allyl salicylate** (prop-2-enyl 2-hydroxybenzoate) is an organic compound, an ester of salicylic acid and allyl alcohol. It is a versatile molecule utilized primarily in the fragrance and perfumery industries for its characteristic sweet, fruity, and slightly medicinal aroma. This technical guide provides an in-depth overview of the chemical properties and structural features of **allyl salicylate**, including detailed experimental protocols for its synthesis and characterization, aimed at professionals in research and development.

## Chemical Structure and Identifiers

**Allyl salicylate** is characterized by a benzene ring substituted with a hydroxyl group and an ester group at positions 2 and 1, respectively. The ester side-chain contains an allyl group.

Chemical Structure:

Structural Identifiers:

Identifier	Value
IUPAC Name	prop-2-enyl 2-hydroxybenzoate[1]
CAS Number	10484-09-0[1]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub> [1]
SMILES	C=CCOC(=O)c1ccccc1O[1]
InChI	InChI=1S/C10H10O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6,11H,1,7H2[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **allyl salicylate** is presented below. These properties are crucial for its handling, formulation, and application.

Property	Value	Reference
Molecular Weight	178.18 g/mol	[1]
Appearance	Colorless liquid	
Boiling Point	247-250 °C at 760 mmHg	
Density	1.158 g/cm <sup>3</sup> at 20 °C	
Solubility in Water	242 mg/L at 25 °C (estimated)	
Solubility in Organic Solvents	Soluble in ethanol	
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.548	
Flash Point	112.4 °C	
logP (octanol-water)	3.06	

## Experimental Protocols

### Synthesis of Allyl Salicylate via Fischer Esterification

**Allyl salicylate** can be synthesized through the Fischer esterification of salicylic acid with allyl alcohol, using a strong acid as a catalyst.<sup>[2]</sup>

Materials:

- Salicylic acid
- Allyl alcohol
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- 5% Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Dichloromethane (for extraction)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, a molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.
- Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to obtain pure **allyl salicylate**.

## Analytical Characterization

GC-MS is a powerful technique for confirming the identity and purity of **allyl salicylate**.

Instrumentation and Conditions (Hypothetical):

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent nonpolar column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400

Expected Results: The gas chromatogram should show a single major peak corresponding to **allyl salicylate**. The mass spectrum will exhibit a molecular ion peak at m/z 178, along with characteristic fragment ions.

FTIR spectroscopy is used to identify the functional groups present in the **allyl salicylate** molecule.[\[2\]](#)

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

Expected Characteristic Absorption Bands:

- $\sim 3200\text{ cm}^{-1}$  (broad): O-H stretching of the phenolic hydroxyl group.
- $\sim 3080\text{ cm}^{-1}$ : =C-H stretching of the vinyl group.
- $\sim 2980\text{-}2850\text{ cm}^{-1}$ : C-H stretching of the alkyl part of the allyl group.
- $\sim 1680\text{ cm}^{-1}$ : C=O stretching of the ester carbonyl group.
- $\sim 1610$  and  $1485\text{ cm}^{-1}$ : C=C stretching of the aromatic ring.
- $\sim 1250\text{ cm}^{-1}$ : C-O stretching of the ester.
- $\sim 990$  and  $920\text{ cm}^{-1}$ : Out-of-plane bending of the =C-H bonds of the vinyl group.

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Sample Preparation: The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).

Expected  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm):

- $\sim 10.8$ : (s, 1H) - Phenolic -OH
- 7.8-6.8: (m, 4H) - Aromatic protons
- 6.1-5.9: (m, 1H) - -CH=CH<sub>2</sub>
- 5.5-5.3: (m, 2H) - -CH=CH<sub>2</sub>
- $\sim 4.7$ : (d, 2H) - -O-CH<sub>2</sub>-

Expected  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm):

- $\sim 170$ : Ester C=O

- ~161: Aromatic C-OH
- ~136, ~132, ~130, ~119, ~118, ~112: Aromatic carbons and vinyl carbons
- ~66: -O-CH<sub>2</sub>-

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the benzene ring.

Sample Preparation: A dilute solution of **allyl salicylate** is prepared in a suitable UV-transparent solvent, such as ethanol.

Procedure:

- Prepare a series of standard solutions of **allyl salicylate** in ethanol of known concentrations.
- Record the UV-Vis spectrum of each solution from 200 to 400 nm using a spectrophotometer, with ethanol as the blank.
- Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

Expected Results: **Allyl salicylate** is expected to exhibit a  $\lambda_{\text{max}}$  around 305 nm, characteristic of the salicylic acid chromophore.

## Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent analytical characterization of **allyl salicylate**.

*Workflow for the synthesis and characterization of **allyl salicylate**.*

## Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical characterization of **allyl salicylate**. The presented experimental protocols offer a framework for the synthesis and quality control of this important fragrance compound. The comprehensive data and methodologies are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Allyl salicylate | C<sub>10</sub>H<sub>10</sub>O<sub>3</sub> | CID 66330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Allyl Salicylate: A Comprehensive Technical Guide on its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080981#allyl-salicylate-chemical-properties-and-structure]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

